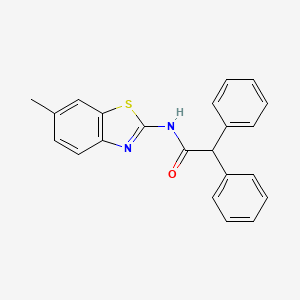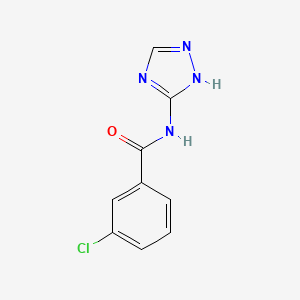![molecular formula C17H21NO B5194790 N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)
N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a variety of effects.
Mécanisme D'action
N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide increases the levels of anandamide in the body, which can activate cannabinoid receptors and produce a variety of effects. Anandamide is known to have analgesic, anti-inflammatory, and neuroprotective effects, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide are largely due to its ability to increase the levels of endocannabinoids in the body. These effects can include analgesia, anti-inflammatory effects, reduced anxiety and depression, improved memory and learning, and neuroprotection. N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have effects on the cardiovascular system, with some studies suggesting that it may have cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its selectivity for FAAH. This allows researchers to study the effects of increased endocannabinoid levels specifically, without interfering with other physiological processes. However, one limitation of N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is its potential as a treatment for chronic pain, either alone or in combination with other therapies. Another area of interest is its potential as an adjunct therapy for opioid addiction, as it may be able to reduce the dose of opioids needed for pain relief. Additionally, further research is needed to fully understand the long-term effects of N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide and its potential as a therapeutic agent for various conditions.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves several steps. The starting material is 2,4-dimethylphenylacetonitrile, which is reacted with cyclohexanone in the presence of sodium ethoxide to form a tricyclic ketone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to form the amine. The amine is then reacted with 3-chloropropanoyl chloride in the presence of triethylamine to form N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied extensively in both animal and human studies. In animal studies, N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory effects and to improve memory and learning. In human studies, N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to reduce anxiety and improve mood. It has also been studied as a potential treatment for chronic pain and as an adjunct therapy for opioid addiction.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-3-6-13(10(2)7-9)18-17(19)16-14-11-4-5-12(8-11)15(14)16/h3,6-7,11-12,14-16H,4-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMALZTHZQXUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C2C4CCC3C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)





![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)

![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
![1-[2-(allyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B5194801.png)
![5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)